2,1-Benzoxazole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90348-25-7 |
|---|---|
Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2,1-benzoxazole-3-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H |
InChI Key |
OLQYTADEJVKHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C#N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of 2,1-benzoxazole-3-carbonitrile displays a set of signals corresponding to the aromatic protons of the benzene (B151609) ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring and the nitrile group.
In a typical ¹H NMR spectrum, the aromatic protons of benzoxazole (B165842) derivatives resonate in the range of δ 6.85–8.83 ppm. nih.gov For the parent benzoxazole, the protons on the benzene ring appear as multiplets between δ 7.31 and 7.81 ppm. rsc.org The specific substitution pattern in this compound would lead to distinct chemical shifts and coupling patterns for the four protons on its benzene ring.
Table 1: Representative ¹H NMR Spectral Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Benzoxazole | CDCl₃ | 8.26, 7.81-7.74, 7.61-7.55, 7.53-7.51, 7.37-7.31 | m, m, m, m, m |
| 5-Nitrobenzoxazole | CDCl₃ | 8.70, 8.37, 8.28, 7.72 | d, dd, s, d |
| 2-Phenylbenzoxazole | CDCl₃ | 8.26, 7.81–7.74, 7.61–7.55, 7.53-7.51, 7.37–7.31 | m, m, m, m, m |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of the benzoxazole ring system and the nitrile functional group.
For the parent benzoxazole, the carbon signals appear at specific chemical shifts. chemicalbook.com The presence of the nitrile group in the 3-position of 2,1-benzoxazole would significantly influence the chemical shifts of the adjacent carbons. The carbon of the nitrile group (C≡N) itself would appear in a characteristic downfield region. The carbons of the benzoxazole ring in various derivatives have been reported, with C2 typically appearing around 162 ppm and the benzene ring carbons resonating between 110 and 151 ppm. rsc.orgrsc.org
Table 2: Representative ¹³C NMR Spectral Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Benzoxazole | CDCl₃ | 162.95, 150.65, 141.99, 131.45, 128.83, 127.53, 127.05, 125.04, 124.51 |
| 5-Nitrobenzoxazole | CDCl₃ | 155.14, 153.38, 145.45, 140.43, 121.73, 117.17, 111.37 |
| 2-Phenylbenzoxazole | CDCl₃ | 162.01, 150.62, 141.88, 132.13, 128.89, 126.15, 125.96, 125.31, 124.68, 120.01, 110.56 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of each proton to its corresponding carbon in the molecule.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved. researchgate.netipb.ptyoutube.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure and functional groups.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
A key feature in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected in the range of 1688–1654 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring usually appear in the region of 1600-1450 cm⁻¹. nih.gov Furthermore, the C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. esisresearch.org The C-O-C stretching of the oxazole ring would also give rise to characteristic bands.
Table 3: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3146-3087 esisresearch.org |
| Nitrile (C≡N) | Stretching | 2260-2220 |
| C=N (oxazole ring) | Stretching | 1688-1654 nih.gov |
| C=C (aromatic ring) | Stretching | 1600-1450 nih.gov |
| C-O (oxazole ring) | Stretching | 1282-1200 frontiersin.orgfrontiersin.org |
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N and the symmetric breathing modes of the aromatic ring would be expected to show strong Raman signals.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. goettingen-research-online.denih.govnih.gov This technique is particularly useful for detecting low concentrations of a substance. goettingen-research-online.de The SERS spectrum of this compound could provide insights into its orientation and interaction with the metal surface, as the enhancement of specific vibrational modes depends on their proximity and orientation relative to the surface. nih.govnih.gov For instance, if the molecule adsorbs via the nitrogen of the nitrile group or the oxygen of the oxazole ring, the vibrations associated with these functional groups would be selectively enhanced. nih.gov
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound. Ionization techniques like High-Resolution Mass Spectrometry (HRMS), Electron Ionization (EI), and Electrospray Ionization (ESI) are routinely employed to analyze benzoxazole derivatives and related heterocyclic systems.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, in the analysis of complex heterocyclic systems such as benzoxadiazole derivatives, ESI-HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. frontiersin.org The close correlation between the calculated and found mass values provides strong evidence for the proposed structure. frontiersin.org
Table 1: Example HRMS Data for a Benzoxadiazole Derivative
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 4,7-Bis((4-(2-dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] researchgate.netmdpi.comnih.govoxadiazole | C₄₀H₄₄N₁₀O | 681.3772 | 681.3777 |
Data sourced from Frontiers in Chemistry. frontiersin.org
Both EI and ESI are common ionization methods for analyzing benzoxazole-type structures, each providing different but complementary information.
Electron Ionization (EI) typically involves bombarding the sample with high-energy electrons (e.g., 70 eV), leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. frontiersin.orgsci-hub.st The resulting mass spectrum serves as a molecular fingerprint, with fragmentation patterns offering valuable clues about the compound's structure. Studies on related heterocyclic systems, such as 3,5-diphenyl-1,2,4-oxadiazole, have shown that the primary fragmentation pathway under EI conditions is a formal retro 1,3-dipolar cycloaddition. sci-hub.st In the analysis of dichloro-3-aryl-2,1-benzisoxazoles, EI-MS is used to study the fragmentation pathways, which are dependent on the nature and position of substituents. researchgate.net
Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govresearchgate.net This makes it ideal for determining the molecular weight of the parent compound. ESI can be coupled with tandem mass spectrometry (ESI-MS/MS) to induce and analyze fragmentation. In studies of 2-arene-2-oxazolines, ESI-MS/MS was used to identify major fragmentation pathways, including the formation of benzoylium and nitrilium ions. nih.govresearchgate.net
X-ray Diffraction Studies for Single Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths and angles. To perform this analysis, a suitable single crystal of the compound must be grown, often by slow evaporation from a solvent. nih.gov
Studies on compounds structurally related to this compound, such as methyl 1,3-benzoxazole-2-carboxylate, have successfully employed this technique. The analysis of this particular derivative revealed a monoclinic crystal system with the space group P2₁, where the molecule is nearly planar. nih.gov In the crystal, molecules are linked through various interactions, including C—H⋯N and weak C—H⋯O hydrogen bonds, as well as π–π stacking. nih.gov The detailed crystallographic data obtained allows for a complete understanding of the molecule's solid-state conformation and intermolecular interactions. researchgate.netmdpi.com
Table 2: Example Crystallographic Data for Benzoxazole and Indole Derivatives
| Parameter | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole researchgate.net | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |
|---|---|---|
| Chemical Formula | C₁₅H₉ClN₄O | C₁₇H₁₁N₅O₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.7171 (8) | 5.9308 (2) |
| b (Å) | 8.9684 (10) | 10.9695 (3) |
| c (Å) | 10.9801 (12) | 14.7966 (4) |
| α (°) | 104.966 (8) | 100.5010 (10) |
| β (°) | 90.967 (8) | 98.6180 (10) |
| γ (°) | 102.876 (8) | 103.8180 (10) |
| Volume (ų) | 808.81 (16) | 900.07 (5) |
| Z (molecules/unit cell) | 2 | 4 |
Data sourced from ISRN Organic Chemistry and MDPI. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present within the structure. For benzoxazole derivatives, the fused aromatic system constitutes a significant chromophore.
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown strong absorption in the UVA and UVB regions, with λmax values ranging from 336 to 374 nm. scielo.br The position of these absorption bands is influenced by the substituents on the benzoxazole ring system. Similarly, ruthenium complexes containing benzimidazole (B57391) ligands, which are structurally related to benzoxazoles, exhibit multiple absorption peaks in the range of 253 to 286 nm. researchgate.net The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated π-system and for studying the electronic properties of these compounds.
Table 3: UV-Vis Absorption Maxima for Benzoxazole and Benzimidazole Derivatives
| Compound Type | Solvent/Conditions | λmax (nm) |
|---|---|---|
| 2-(2'-Hydroxyphenyl)benzoxazole Derivatives scielo.br | Not specified | 336 - 374 |
| fac-[RuII(CO)₃Cl₂(N₃-MBI)] researchgate.net | 10 mM phosphate (B84403) buffer, pH 7.4 | 253.0, 265.5, 271.0, 279.5 |
| fac-[RuII(CO)₃Cl₂(N₃-DMBI)] researchgate.net | 10 mM phosphate buffer, pH 7.4 | 280, 286 |
Data sourced from SciELO and ResearchGate. scielo.brresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to determine the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the compound's purity and elemental composition. frontiersin.orgresearchgate.net This method is a foundational characterization step for novel benzoxazole derivatives. researchgate.netresearchgate.net
Table 4: Example Elemental Analysis Data for a Tetrazole Derivative
| Element | Calculated % | Found % |
|---|---|---|
| Carbon (C) | 73.51 | 72.8 |
| Hydrogen (H) | 8.44 | 8.56 |
| Nitrogen (N) | 18.05 | 18.27 |
Analysis for 2-Decyl-5-(4-ethynylphenyl)-2H-tetrazole. Data sourced from Frontiers in Chemistry. frontiersin.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzoxazole (B165842) derivatives. nih.govsemanticscholar.org By modeling the electronic density, DFT allows for the accurate prediction of various molecular attributes. nih.govsemanticscholar.org
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For benzoxazole derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular geometry. nih.govresearchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in the equilibrium structure.
Conformational analysis further explores the different spatial arrangements of a molecule, known as conformers, that can arise from the rotation around single bonds. In the context of complex benzoxazole-based systems, such as overcrowded alkenes, DFT calculations can identify multiple stable conformers and the energy barriers for their interconversion. acs.orgscilit.comrug.nl For instance, in a bis(benzoxazole)-based molecular motor, four different stable conformers were identified, which can interconvert through single-bond rotations. scilit.comrug.nl These studies are critical for understanding the dynamic behavior of such molecules. scilit.com
Table 1: Selected Optimized Geometrical Parameters for a Benzoxazole Derivative (Note: Data is illustrative and based on typical findings for benzoxazole derivatives; specific values for 2,1-Benzoxazole-3-carbonitrile would require dedicated calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1-C2 | 1.39 Å |
| C2-N3 | 1.32 Å | |
| N3-O4 | 1.38 Å | |
| O4-C5 | 1.37 Å | |
| Bond Angle | C1-C2-N3 | 110.5° |
| C2-N3-O4 | 105.2° | |
| N3-O4-C5 | 108.7° |
The electronic structure of a molecule is key to its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. researchgate.netnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. researchgate.netdergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org For benzoxazole derivatives, the HOMO is often localized on the benzoxazole ring system, while the LUMO can be distributed across different parts of the molecule depending on the substituents. dergipark.org.tr This analysis helps in understanding charge transfer within the molecule. researchgate.netnih.gov
Table 2: Frontier Molecular Orbital Energies for a Benzoxazole Derivative (Note: Values are illustrative and based on general findings for benzoxazole compounds.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.57 |
| LUMO | -2.09 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov
In benzoxazole derivatives, the negative electrostatic potential is typically localized around the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring, making them likely sites for electrophilic interaction. nih.gov Conversely, positive potential regions are often found on the hydrogen atoms of the benzene (B151609) ring. nih.gov The specific distribution of the MEP is influenced by the substituents on the benzoxazole core.
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) approach within DFT is a standard method for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These predictions are instrumental in assigning experimental NMR spectra and can help in differentiating between isomers. nih.govresearchgate.net The accuracy of these predictions can be enhanced by combining DFT calculations with machine learning models. nih.gov
IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.netnih.gov By comparing the calculated frequencies and intensities with the experimental IR spectrum, the vibrational modes of the molecule can be assigned to specific structural features. researchgate.net
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. frontiersin.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. researchgate.net This is particularly useful for understanding the electronic transitions, such as π-π* transitions, that are characteristic of conjugated systems like benzoxazoles. frontiersin.org
Table 3: Predicted Spectroscopic Data for a Benzoxazole Derivative (Note: Data is illustrative.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C2 Chemical Shift | 155 ppm |
| IR | C=N Stretch | 1650 cm⁻¹ |
Quantum Chemical Modeling of Reaction Mechanisms and Pathways
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions, including isomerization and decomposition pathways.
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a powerful computational tool for understanding the conformational landscape and reaction dynamics of molecules. For this compound, a PES analysis would reveal the relative energies of different conformers, the transition states connecting them, and the minimum energy pathways for conformational changes or reactions.
While a specific PES analysis for this compound is not available in the provided search results, studies on related systems highlight the utility of this approach. For example, PES calculations on β-(1→3)-linked disaccharides have been used to understand their conformational preferences and flexibility. researchgate.net These studies demonstrate that even for complex molecules, PES analysis can identify low-energy wells and multiple minima, providing insights into their three-dimensional structures. researchgate.net
In the context of this compound, a PES analysis could be used to:
Determine the preferred orientation of the carbonitrile group relative to the benzoxazole ring.
Investigate the rotational barriers around the C3-CN bond.
Explore the potential for intermolecular interactions, such as dimerization, by mapping the intermolecular PES.
Analyze the reaction pathways for its synthesis or decomposition, identifying the lowest energy routes. For instance, the thermal decomposition of the isomeric benzoxazole was studied, revealing pathways to o-hydroxybenzonitrile and cyclopentadiene (B3395910) carbonitrile. acs.org A similar PES analysis for this compound could predict its thermal stability and decomposition products.
The methods used for PES analysis typically involve systematic scanning of key dihedral angles or bond distances and calculating the energy at each point using quantum mechanical methods like DFT or semi-empirical methods. researchgate.net The resulting data can then be visualized as contour plots or 2D/3D graphs to facilitate interpretation.
Energetic and Thermochemical Property Calculations
Heats of Formation
The heat of formation (ΔHf°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. While a specific experimental or calculated value for the heat of formation of this compound is not present in the search results, data for related isomers exist. For instance, the heat of formation at 298.15 K for benzoxazole is 10.8 kcal/mol, for 1,2-benzisoxazole (B1199462) is 33.3 kcal/mol, and for 2,1-benzisoxazole (anthranil) is 41.2 kcal/mol. acs.org These values indicate that benzoxazole is the most stable among these three isomers. acs.org
Computational methods, particularly high-level ab initio calculations and DFT, are routinely used to predict heats of formation for organic molecules. These calculations typically involve optimizing the molecular geometry and then performing a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The electronic energy, combined with these corrections, is then used in conjunction with atomization or isodesmic reaction schemes to determine the heat of formation. The accuracy of these predictions depends on the level of theory and basis set employed.
A theoretical study on polythiophenes containing benzoxazole and benzothiazole (B30560) derivatives utilized DFT to assess their structural and electronic properties, which can be related to their stability. nih.gov
A table of the heats of formation for the benzoxazole isomers is provided below.
| Compound | Heat of Formation (kcal/mol) at 298.15 K |
| Benzoxazole | 10.8 acs.org |
| 1,2-Benzisoxazole | 33.3 acs.org |
| 2,1-Benzisoxazole | 41.2 acs.org |
Protonation and Deprotonation Enthalpies
Protonation and deprotonation enthalpies are key measures of a molecule's acidity and basicity. These values can be determined computationally by calculating the enthalpy change for the addition or removal of a proton. While specific data for this compound is not available, computational studies on related heterocyclic compounds provide a framework for how these properties could be investigated.
DFT calculations are a common tool for predicting protonation and deprotonation enthalpies. The process typically involves:
Optimizing the geometry of the neutral molecule, the protonated species (cation), and the deprotonated species (anion).
Calculating the vibrational frequencies for each species to obtain thermal corrections to the enthalpy.
The protonation enthalpy is then calculated as the difference in enthalpy between the protonated species and the neutral molecule plus a proton.
The deprotonation enthalpy is the enthalpy difference between the deprotonated species and a proton, and the neutral molecule.
The acidity of the C2-H bond in azoles is a known feature, and this position is often the site of deprotonation in the presence of a base, as seen in the concerted metalation-deprotonation step of some palladium-catalyzed reactions. acs.org The presence of the electron-withdrawing carbonitrile group at the 3-position in this compound would be expected to influence the acidity of protons on the benzoxazole ring system.
Advanced Computational Methods (e.g., Time-Dependent DFT for Excited States)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. uci.edu It is widely used to predict absorption and emission spectra, as well as to understand photochemical processes. uci.eduresearchgate.netresearchgate.netunirioja.es
For this compound, TD-DFT calculations could provide valuable insights into its photophysical properties. The methodology generally involves:
Optimizing the ground state geometry of the molecule using a suitable DFT functional and basis set.
Performing a TD-DFT calculation on the optimized ground state geometry to obtain vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
To simulate the emission (fluorescence) spectrum, the geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then performed on the optimized S1 geometry to determine the emission energy. researchgate.netunirioja.es
Studies on related benzoxazole derivatives have successfully employed TD-DFT to reproduce experimental absorption and emission spectra. researchgate.netunirioja.esresearchgate.net For example, TD-DFT calculations on 1,3-benzoxazole and its substituted derivatives, using the B3LYP functional and the 6-31+G(d) basis set, showed good agreement with experimental data for the π→π* transitions. researchgate.netunirioja.es
TD-DFT has also been used to study the excited-state intramolecular proton transfer (ESIPT) in hydroxyphenyl-benzoxazoles, a process that leads to dual emission. researchgate.netrsc.org These studies highlight the ability of TD-DFT, sometimes in conjunction with higher-level methods like ADC(2) and CC2, to model complex excited-state phenomena. researchgate.netrsc.org
A theoretical study on 2,1,3-benzoxadiazole derivatives used TD-DFT with the Tamm-Dancoff approximation to simulate absorption spectra and a path integral approach to simulate emission spectra. frontiersin.org
The choice of functional and the inclusion of solvent effects, often through polarizable continuum models (PCM), are crucial for obtaining accurate TD-DFT results. researchgate.netresearchgate.net
Computational Approaches to Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These methods are valuable in drug discovery and materials science for predicting the properties of new compounds and for guiding synthetic efforts.
For this compound and its derivatives, QSAR studies could be employed to understand how structural modifications influence a particular biological activity, such as anticancer or antimicrobial effects. nih.govnih.govnih.govnih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govnih.gov
A typical 3D-QSAR study involves the following steps:
A set of molecules with known activities (the training set) is selected.
The 3D structures of the molecules are generated and aligned based on a common scaffold.
Steric and electrostatic fields around the molecules are calculated on a grid.
Partial least squares (PLS) analysis is used to derive a mathematical model that correlates the variations in the fields with the variations in biological activity.
The predictive power of the model is validated using a test set of compounds not included in the training set.
For example, a 3D-QSAR study on benzoxazole derivatives as anticancer agents used CoMFA and CoMSIA to develop models with good predictive ability. nih.gov Another study on benzazole derivatives as topoisomerase II inhibitors also successfully employed CoMFA. nih.gov
The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This information can then be used to design new derivatives with enhanced potency.
In addition to 3D-QSAR, other computational approaches to study structure-reactivity relationships include the analysis of molecular descriptors derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MESP), and reactivity descriptors like Fukui functions. researchgate.net These descriptors can provide insights into the chemical reactivity and potential interaction sites of molecules. researchgate.net
Chemical Reactivity and Derivatization Chemistry
Reactions Involving the 2,1-Benzoxazole Ring System
The 2,1-benzoxazole ring, also known as anthranil, possesses unique stability and reactivity characteristics that are central to its derivatization chemistry.
Ring Stability and Aromatization Processes
The 2,1-benzoxazole scaffold is notably less thermodynamically stable than its isomers, such as 1,2-benzisoxazole (B1199462) and the highly stable benzoxazole (B165842). uu.nl This reduced stability is a key feature of its chemical profile. Computational studies involving p-current density calculations, which measure ring currents to assess aromaticity, reveal that 2,1-benzoxazole (anthranil) exhibits a current flow pattern akin to naphthalene, circulating around the perimeter. uu.nl This contrasts with the more stable isomers, which show a distinct, benzene-like current in the six-membered ring, indicating a higher degree of aromaticity for those systems. uu.nl
The stability of the 2,1-benzoxazole ring is further diminished by the presence of electron-withdrawing groups, particularly at the 3-, 5-, and 7-positions. nih.gov Such substitution patterns can render the molecule thermally labile, with some derivatives reportedly decomposing at temperatures only slightly above 30°C. nih.gov This inherent instability, stemming from a weaker N-O bond and lower aromatic character, makes the ring susceptible to various chemical transformations.
| Isomer | Relative Stability | Ring Current Characteristics |
| 2,1-Benzoxazole (Anthranil) | Least Stable | Naphthalene-like perimeter circulation uu.nl |
| 1,2-Benzisoxazole | Moderately Stable | Bifurcated flow with benzene-like current uu.nl |
| Benzoxazole | Most Stable | Bifurcated flow with strong benzene-like current uu.nl |
Ring-Opening Reactions and Subsequent Transformations
The characteristic weakness of the N-O bond in the 2,1-benzoxazole system makes it a prime candidate for ring-opening reactions. These reactions are synthetically valuable, providing pathways to other important heterocyclic structures and functionalized aromatic compounds.
Reductive cleavage of the N-O bond is a common and facile transformation. researchgate.net This process typically involves a two-electron reduction that breaks the bond, leading to an imine intermediate. Subsequent hydrolysis of this imine readily furnishes ortho-amino ketone derivatives. researchgate.netnih.gov For instance, 3-aryl-2,1-benzisoxazoles are key precursors to 2-aminobenzophenones, which are themselves vital intermediates in the synthesis of pharmacologically significant compounds like 1,4-benzodiazepines. nih.gov This transformation underscores the utility of the 2,1-benzoxazole ring as a masked ortho-amino ketone functional group.
The versatility of this ring system is further demonstrated by its use as a starting material for constructing more complex heterocycles. Through various ring-opening and subsequent recyclization strategies, 2,1-benzoxazole derivatives can be converted into quinolines, acridines, and quinazolines. nih.govnih.gov
| Starting Material | Reaction Type | Key Intermediate | Product Class |
| 3-Aryl-2,1-benzisoxazole | Reductive N-O Cleavage | Imine | 2-Aminobenzophenones nih.gov |
| 2,1-Benzoxazole Derivative | Ring-Opening/Recyclization | - | Quinolines nih.govnih.gov |
| 2,1-Benzoxazole Derivative | Ring-Opening/Recyclization | - | Acridines nih.govnih.gov |
| 2,1-Benzoxazole Derivative | Ring-Opening/Recyclization | - | Quinazolines nih.govnih.gov |
Transformations of the Carbonitrile Functional Group
The carbonitrile (C≡N) group at the 3-position of the benzoxazole ring is a versatile functional handle that can be converted into several other important chemical moieties. These transformations follow well-established principles of nitrile chemistry.
Hydrolysis to Carboxylic Acids and Amides
The carbonitrile group can be hydrolyzed to yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction proceeds in two stages: initial hydration of the nitrile to an amide intermediate, followed by further hydrolysis of the amide to a carboxylic acid.
To obtain the final carboxylic acid, 2,1-benzoxazole-3-carboxylic acid, the reaction is typically carried out by heating the nitrile under reflux with an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). chemguide.co.uk Acid-catalyzed hydrolysis directly produces the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Base-catalyzed hydrolysis initially forms a carboxylate salt (e.g., sodium 2,1-benzoxazole-3-carboxylate) and ammonia (B1221849); subsequent acidification is required to isolate the free carboxylic acid. chemguide.co.uk
Selective hydrolysis to stop at the amide stage, yielding 2,1-benzoxazole-3-carboxamide, requires carefully controlled conditions. echemi.comstackexchange.com This can often be achieved by using specific reagent systems, such as a mixture of trifluoroacetic acid and sulfuric acid, or by controlling the pH of the hydrolysis reaction. echemi.comstackexchange.com
| Product | Reaction Conditions |
| 2,1-Benzoxazole-3-carboxylic acid | Heat with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification. chemguide.co.uk |
| 2,1-Benzoxazole-3-carboxamide | Controlled hydrolysis (e.g., specific acid mixtures, pH control). echemi.comstackexchange.com |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine, (2,1-benzoxazol-3-yl)methanamine. This transformation is a powerful tool in synthetic chemistry for introducing an aminomethyl group. The reduction of the carbon-nitrogen triple bond can be accomplished using several standard reducing agents. libretexts.orgprutor.ai
Common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org Alternatively, catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, often under elevated temperature and pressure. libretexts.orgprutor.ai Other borane-based reagents, including borane-tetrahydrofuran (B86392) complex (BH₃-THF) and borane (B79455) dimethyl sulfide (B99878) complex (BH₃-SMe₂), are also effective for this conversion. commonorganicchemistry.comorganic-chemistry.org
| Reagent(s) | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether), followed by workup. libretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Catalyst (e.g., Pd, Pt, Ni), elevated temperature and pressure. prutor.ai |
| Borane Complexes (e.g., BH₃-THF) | Anhydrous THF, often with heating. commonorganicchemistry.com |
Nucleophilic Additions to the Nitrile (e.g., Pinner reaction, addition of Grignard reagents)
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of imine-type intermediates that can be further transformed.
The Pinner reaction involves the treatment of 2,1-benzoxazole-3-carbonitrile with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.org This reaction forms a stable imino ester salt, known as a Pinner salt. organic-chemistry.org These intermediates are valuable as they can be hydrolyzed with water to produce esters (e.g., methyl 2,1-benzoxazole-3-carboxylate) or reacted with ammonia or amines to generate amidines. wikipedia.org
The addition of Grignard reagents (R-MgX) provides a direct route to ketones. The organomagnesium compound acts as a potent carbon-based nucleophile, attacking the nitrile carbon to form an intermediate imine-magnesium salt. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon acidic workup to yield a ketone. For example, reacting this compound with methylmagnesium bromide would, after hydrolysis, yield 1-(2,1-benzoxazol-3-yl)ethan-1-one. This method allows for the formation of a new carbon-carbon bond at the original nitrile position.
| Reaction Name | Reagents | Intermediate | Final Product (after workup) |
| Pinner Reaction | Alcohol (ROH), HCl | Imino ester salt organic-chemistry.org | Ester or Amidine wikipedia.org |
| Grignard Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Imine-magnesium salt | Ketone (R-C(=O)-) |
Electrophilic and Nucleophilic Substitution Reactions on the Fused Benzene (B151609) Ring
The reactivity of the fused benzene ring in this compound is significantly influenced by the electron-withdrawing nature of the heterocyclic oxazole (B20620) ring. This inherent electronic property renders the benzene portion of the molecule less susceptible to classical electrophilic aromatic substitution reactions. Such reactions, if they occur, would require harsh conditions due to the deactivated nature of the ring.
Conversely, the electron-poor character of the benzene ring makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov For an SNAr reaction to proceed, a suitable leaving group, such as a halogen, must be present on the aromatic ring. The electron-withdrawing effect of the fused oxazole system would stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.
While direct electrophilic or nucleophilic substitution on the parent this compound is not extensively documented, the reactivity of the analogous 2,1,3-benzothiadiazole (B189464) (BTD) system offers valuable insights. BTD is also electron-poor and generally requires harsh conditions for electrophilic substitution. nih.govdiva-portal.orgnih.gov However, its functionalization is often achieved through modern synthetic methods, bypassing the need for direct substitution on an unactivated ring.
Regioselective Functionalization and Derivatization Studies
Controlling the position of new chemical groups (regioselectivity) is paramount when creating derivatives of this compound for specific applications. Research has focused on introducing functionalities at precise locations on the benzoxazole framework to fine-tune its biological and physical properties.
A primary strategy for derivatization involves chemical modification of the nitrile group at the C3-position. This versatile functional group can be transformed into other moieties, such as amides or carboxylic acids, through reactions like nucleophilic acyl substitution, providing a gateway to a wide array of derivatives. libretexts.orgpressbooks.pub
Another key approach is the functionalization of the benzene ring. This is often achieved not by direct substitution on the pre-formed heterocycle, but by using substituted starting materials. For instance, beginning a synthesis with a substituted 2-aminophenol (B121084) allows for the creation of a this compound with a specific substitution pattern on its benzene ring. nih.govthieme-connect.comnih.gov
Modern catalytic methods have proven highly effective for regioselective functionalization. For the related benzoxazole scaffold, palladium-catalyzed C-H functionalization allows for the direct introduction of groups like the difluoromethyl group (CF₂H) at the C2-position. acs.orgacs.orgacs.org Similar strategies could be envisioned for the targeted functionalization of the this compound ring system. Studies on the analogous 2,1,3-benzothiadiazole have demonstrated that iridium-catalyzed C-H borylation can introduce boryl groups at specific positions (C4, C5, or C6), which then serve as handles for further diverse modifications. nih.govdiva-portal.orgnih.gov This highlights a powerful strategy for achieving regioselective derivatization of such electron-deficient heterocyclic systems.
Design and Synthesis of Novel this compound Derivatives
The development of new derivatives based on the this compound structure is often driven by the search for molecules with enhanced biological activity or specific material properties. The synthesis of these novel compounds typically relies on multi-step sequences that build upon the core heterocyclic structure.
A common synthetic pathway to the broader class of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. thieme-connect.comnih.gov This fundamental reaction allows for the incorporation of a wide variety of substituents at the 2-position of the benzoxazole ring. To create derivatives of this compound specifically, a synthetic route would need to incorporate the nitrile group at the 3-position.
The design and synthesis of novel derivatives often leverage the reactivity of the nitrile group. For example, various 2-substituted benzoxazoles have been synthesized with a cyanomethyl group at the 2-position, which can then be used as a building block for more complex structures, including thiazole-containing derivatives. nih.gov While this applies to the 1,3-benzoxazole isomer, the principles of using a cyano-handle for further elaboration are broadly applicable in heterocyclic chemistry.
The synthesis of advanced derivatives can also involve the creation of fused ring systems. For instance, intramolecular palladium-catalyzed C-H arylation has been used to create fused thiadiazolocarbazoles from suitably substituted benzothiadiazole precursors. nih.gov This type of ring-closing reaction represents a sophisticated strategy for designing complex, polycyclic derivatives based on a core heterocycle.
Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound “this compound” to generate the detailed article as requested in the provided outline.
The search for information on the applications of this compound in advanced materials and technology, including its charge transport properties, use in photovoltaic systems, fluorescent and luminescent properties, and non-linear optical materials, did not yield specific research findings or data tables for this particular compound.
The available literature focuses on:
Different isomers , such as 1,3-benzoxazole-2-carbonitrile, which have been investigated for applications in dye-sensitized solar cells. nih.govrsc.org
Related but structurally distinct heterocyclic systems , such as 2,1,3-benzoxadiazole and benzotriazole, which have been studied for their roles in organic electronics and as fluorophores. rsc.orgfrontiersin.orgnih.govnih.govnih.gov
The general class of benzoxazoles or anthranils , for which some material properties have been explored, but without specific data for the 3-carbonitrile derivative. rsc.orgresearchgate.net For instance, the synthetic utility of anthranils (2,1-benzoxazoles) as building blocks is a topic of review, but this does not cover the material applications specified. rsc.org
Due to the strict requirement to focus solely on this compound and the lack of specific research on its material properties, generating a thorough, informative, and scientifically accurate article according to the provided structure is not possible without fabricating information. Therefore, the request cannot be fulfilled at this time.
Applications in Advanced Materials and Technology
Sensor Technologies for Chemical Detection (excluding biological targets)
The benzoxazole (B165842) scaffold is a key component in the development of fluorescent chemosensors for the detection of various chemical species, particularly metal ions. While direct research on 2,1-Benzoxazole-3-carbonitrile in this specific application is not extensively documented in publicly available literature, the broader class of benzoxazole derivatives showcases significant potential in sensor technologies. These sensors often operate on principles like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF), leading to a detectable optical response in the presence of a target analyte.
Derivatives of benzoxazole have been successfully employed as selective fluorescent chemosensors for metal ions. For instance, a cyclophane macrocycle incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore has been synthesized and shown to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media. researchgate.netmdpi.com This sensor operates as a PET-mediated chemosensor, exhibiting fluorescence at 390 nm in an acidic environment and being non-emissive at a basic pH. researchgate.net The presence of Zn²⁺ or Cd²⁺ at neutral pH triggers a CHEF effect, resulting in a significant enhancement of fluorescence, allowing for their optical detection. researchgate.netmdpi.com In contrast, paramagnetic metal ions like Cu²⁺ and heavy metal ions such as Pb²⁺ and Hg²⁺ lead to quenching of the fluorescence. researchgate.netmdpi.com
Another example is a water-soluble fluorescent sensor based on a 2-(2′-aminophenyl)benzoxazole-amide-2-picolylamine platform. This sensor demonstrates high sensitivity and selectivity for Zn²⁺, with a 25-fold increase in fluorescence upon chelation. rsc.org The structural analysis of the complex with Zn²⁺ reveals that the amide oxygen and the 2-picolylamine unit act as the binding sites for the metal ion. rsc.org
The versatility of the benzoxazole core is further highlighted by its structural similarity to other heterocyclic systems used in sensor design, such as benzimidazole (B57391). Benzimidazole derivatives are also prominent in the development of optical chemical sensors due to their electron-accepting ability, π-bridging capabilities, and metal-ion chelating properties. researchgate.nettandfonline.com This suggests that the 2,1-benzoxazole core, including its carbonitrile derivative, holds promise for the design of novel chemosensors for various non-biological targets.
Table 1: Examples of Benzoxazole-Based Fluorescent Chemosensors for Metal Ion Detection
| Sensor Structure | Target Analyte(s) | Sensing Mechanism | Key Findings | Reference(s) |
| Cyclophane macrocycle with 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore | Zn²⁺, Cd²⁺ | PET, CHEF | Selective detection in aqueous media with fluorescence enhancement. | researchgate.netmdpi.com |
| 2-(2′-aminophenyl)benzoxazole-amide-2-picolylamine | Zn²⁺ | CHEF | High sensitivity and selectivity with a 25-fold fluorescence increase. | rsc.org |
Role as Synthetic Intermediates in the Preparation of Advanced Fine Chemicals
The benzoxazole ring system is a valuable scaffold in synthetic organic chemistry, serving as a versatile intermediate for the preparation of a wide range of advanced fine chemicals. nih.gov While specific applications of this compound as a synthetic intermediate are not widely reported, the reactivity of the benzoxazole core and the presence of the nitrile group suggest its potential as a precursor for more complex molecules.
Benzoxazole derivatives are generally synthesized through the condensation of 2-aminophenols with various carbonyl compounds. nih.gov The resulting benzoxazole can then undergo further functionalization. For instance, palladium-catalyzed C-H functionalization reactions have been developed for the introduction of various groups at the C2-position of the benzoxazole ring. acs.orgacs.org A notable example is the decarbonylative C-H difluoromethylation of azoles, where a cyano-substituted benzoxazole was successfully difluoromethylated, demonstrating the compatibility of the nitrile group in such transformations. acs.orgacs.org
The nitrile group itself is a highly versatile functional group that can be transformed into various other moieties, such as amines, amides, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this compound. A related compound, 2-cyanomethyl benzoxazole, which features a nitrile group adjacent to the benzoxazole ring, has been utilized as a precursor for the synthesis of various heterocyclic systems with potential herbicidal activity. jofamericanscience.org This highlights the role of the cyano group in enabling subsequent chemical transformations.
The synthesis of advanced materials containing the benzoxazole unit is another area of interest. For example, benzoxazole derivatives have been incorporated into polymers. New terpolymers with 1,3-oxazole and benzimidazole pendant groups have been obtained from the hydrolysis of polyacrylonitrile, showcasing the integration of such heterocyclic systems into macromolecular structures. researchgate.net
Table 2: Examples of Synthetic Transformations of Benzoxazole Derivatives
| Starting Material | Reagents and Conditions | Product | Application/Significance | Reference(s) |
| Benzoxazole | Difluoromethyl anhydride (B1165640), Pd(dba)₂, XantPhos, toluene, 150 °C | 2-Difluoromethyl benzoxazole | Introduction of a difluoromethyl group, a common motif in bioactive molecules. | acs.orgacs.org |
| 2-Cyanomethyl benzoxazole | Aromatic aldehydes, ethanol, triethylamine | α-Arylidene benzoxazole-2-acetonitrile | Precursor for biologically active heterocyclic compounds. | jofamericanscience.org |
| 2-Aminophenol (B121084) | Aldehydes, various catalysts | 2-Substituted benzoxazoles | General synthesis of the benzoxazole core for further functionalization. | nih.govnih.gov |
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of functionalized benzoxazoles often relies on methods that are not environmentally benign, presenting a significant challenge that future research must address. mdpi.comresearchgate.net The development of green and sustainable synthetic routes to 2,1-Benzoxazole-3-carbonitrile is paramount.
Future Research Focus:
Novel Catalytic Systems: Exploration of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), functionalized nanoparticles, and ionic liquid gels, could offer high efficiency and recyclability. nih.govacs.orgrsc.org The use of earth-abundant metal catalysts would further enhance the sustainability of these processes. rsc.org
Green Solvents and Conditions: A shift towards using benign solvents like water or bio-derived solvents, or even solvent-free conditions, is crucial. frontiersin.orgorganic-chemistry.orgchemicalbook.com Investigating alternative energy sources such as microwave irradiation and ultrasonication could lead to shorter reaction times and improved energy efficiency. mdpi.commdpi.com
Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive avenue for the synthesis of this compound. ijpsjournal.comnih.gov
Unaddressed Challenges:
Developing catalytic systems that are not only efficient and recyclable but also tolerant to the nitrile functionality.
Achieving high yields and purity under sustainable conditions without the need for extensive purification steps. frontiersin.org
Scaling up green synthetic protocols from the laboratory to an industrial scale while maintaining efficiency and cost-effectiveness. mdpi.com
Comprehensive Exploration of Unique Reactivity Profiles of the this compound Core
The reactivity of the this compound core is largely uncharted territory. Understanding its chemical behavior is essential for unlocking its potential in various applications.
Future Research Focus:
Functionalization of the Cyano Group: The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and aldehydes. acs.orgquimicaorganica.orgnih.gov A systematic study of these transformations on the 2,1-benzoxazole scaffold is needed.
Reactivity of the Heterocyclic Core: Investigating the electrophilic and nucleophilic substitution reactions on the benzoxazole (B165842) ring system will provide insights into its electronic properties and guide the synthesis of novel derivatives.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the 2,1-benzoxazole ring and its propensity for ring-opening or rearrangement reactions under various conditions (thermal, photochemical, catalytic) could lead to the discovery of novel heterocyclic scaffolds.
Unaddressed Challenges:
The inherent reactivity of the nitrile group may interfere with reactions targeting the benzoxazole core, necessitating the development of selective reaction conditions and protecting group strategies. nih.gov
The potential for catalyst poisoning by the nitrile or other functional groups on the molecule. acs.org
Predicting and controlling the regioselectivity of reactions on the multifunctional this compound molecule.
Potential Reactivity of the this compound Core
| Reaction Type | Potential Outcome | Key Research Question |
|---|---|---|
| Nitrile Hydrolysis | 2,1-Benzoxazole-3-carboxylic acid or amide | Can selective hydrolysis be achieved without cleaving the oxazole (B20620) ring? |
| Nitrile Reduction | 3-(Aminomethyl)-2,1-benzoxazole | What are the optimal reducing agents and conditions for this transformation? |
| Electrophilic Aromatic Substitution | Substituted this compound | What is the regioselectivity of substitution on the benzene (B151609) ring? |
| Cycloaddition Reactions | Novel fused heterocyclic systems | Can the nitrile group participate in cycloaddition reactions? nih.gov |
Integration with Emerging Materials Science Paradigms and Nanotechnologies
The unique electronic and structural features of the benzoxazole scaffold suggest that this compound could be a valuable building block for advanced materials. nih.gov
Future Research Focus:
Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Nanomaterials: Exploring the incorporation of this molecule into nanomaterials, such as quantum dots or nanoparticles, to create novel functional materials with tailored optical and electronic properties. northwestern.edu
Sensor Development: Designing and synthesizing derivatives that can act as fluorescent or colorimetric sensors for detecting specific ions, molecules, or environmental changes.
Unaddressed Challenges:
The lack of fundamental data on the photophysical and electronic properties of this compound and its derivatives.
Achieving the necessary purity and processability for materials science applications.
Understanding the structure-property relationships to rationally design materials with desired characteristics. mdpi.com
Application of Advanced In-Situ Characterization Techniques
To overcome the challenges in synthesis and reactivity studies, the application of advanced in-situ characterization techniques is indispensable. These methods can provide real-time insights into reaction mechanisms and the formation of transient intermediates. perkinelmer.com
Future Research Focus:
Time-Resolved Spectroscopy: Utilizing techniques like time-resolved IR and fluorescence spectroscopy to monitor reaction kinetics and identify short-lived intermediates. numberanalytics.comnumberanalytics.com
In-Situ NMR and Raman Spectroscopy: Applying these techniques to gain structural information about reactants, intermediates, and products directly in the reaction mixture. numberanalytics.comfiveable.meyoutube.com
Mass Spectrometry-Based Techniques: Employing techniques like reaction monitoring by mass spectrometry to track the formation of products and byproducts in real-time.
Unaddressed Challenges:
The low concentration of reaction intermediates can make their detection and characterization difficult.
The complexity of reaction mixtures can lead to overlapping spectral signals, requiring advanced data analysis methods.
The need for specialized and often expensive equipment for in-situ studies.
Synergistic Computational-Experimental Approaches for Rational Design and Discovery
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating the discovery and development of new molecules and materials based on the this compound scaffold. nih.govrsc.orgrsc.orgacs.org
Future Research Focus:
Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity, electronic properties, and spectroscopic signatures of this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net
Rational Design: Employing computational screening to identify promising derivatives for specific applications, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.govmit.edunih.gov
Mechanism Elucidation: Combining computational modeling with experimental data to gain a deeper understanding of reaction mechanisms and to explain observed selectivities. acs.orguci.edu
Unaddressed Challenges:
The accuracy of computational models is highly dependent on the chosen level of theory and can be computationally expensive. acs.org
Experimental validation is essential to confirm computational predictions. acs.org
Developing predictive models for complex systems, such as those involving catalysis or materials properties, remains a significant challenge. arxiv.orgresearchgate.net
Synergistic Approaches for this compound Research
| Area | Computational Approach | Experimental Approach | Synergistic Goal |
|---|---|---|---|
| Synthesis | Modeling reaction pathways and catalyst performance. uci.edu | Developing and optimizing synthetic routes. nih.gov | Rational design of efficient and sustainable synthetic methods. |
| Reactivity | Calculating reaction barriers and predicting regioselectivity. researchgate.net | Performing reactions and characterizing products. | Understanding and controlling chemical reactivity. |
| Materials Science | Predicting electronic and photophysical properties. researchgate.net | Synthesizing and characterizing novel materials. | Accelerated discovery of new functional materials. nih.gov |
Q & A
Q. Methodological Approach :
- Design a Design of Experiments (DoE) matrix to isolate critical variables (e.g., solvent, temperature).
- Validate purity using orthogonal techniques (¹H/¹³C NMR, LC-MS) and cross-reference with standardized reagents .
What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
Basic Research Question
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitrile absence (no proton signal).
- IR Spectroscopy : Confirm nitrile stretch (~2200 cm⁻¹) and benzoxazole C-O-C vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Resolve structural ambiguities, especially regioisomerism in fused rings .
Advanced Tip : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .
How does the electronic structure of this compound influence its role in photophysical applications?
Advanced Research Question
The electron-deficient nitrile and benzoxazole moieties enable:
- Charge-transfer complexes : Useful in OLEDs or sensors.
- Fluorescence quenching : Study via UV-vis and fluorescence spectroscopy in varying solvents.
Q. Experimental Design :
- Synthesize derivatives with electron-donating/-withdrawing substituents.
- Correlate Hammett constants (σ) with emission maxima shifts .
What are the optimal catalytic systems for cross-coupling reactions involving this compound?
Basic Research Question
- Buchwald-Hartwig amination : Pd(dba)₂/XPhos for C-N bond formation.
- Suzuki-Miyaura coupling : Pd(PPh₃)₄ with aryl boronic acids.
Q. Data-Driven Optimization :
- Screen ligands (e.g., SPhos vs. Xantphos) to improve turnover frequency.
- Monitor side reactions (e.g., nitrile hydrolysis) via in-situ IR .
How can computational modeling predict the biological activity of this compound derivatives?
Advanced Research Question
- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina.
- QSAR models : Corrogate substituent effects (e.g., logP, PSA) with bioactivity data from analogs .
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact).
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Inert atmosphere (Ar/N₂) at –20°C to prevent degradation .
Advanced Consideration : Conduct a risk assessment for large-scale reactions, including spill containment and waste disposal .
How can researchers address discrepancies in thermal stability data for this compound?
Advanced Research Question
Conflicting thermogravimetric (TGA) data may arise from:
- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures.
- Heating rate : Faster rates (>10°C/min) skew decomposition profiles.
Q. Methodology :
- Replicate studies using high-purity samples (>99%, validated by HPLC).
- Compare DSC/TGA results under standardized conditions (e.g., N₂ atmosphere) .
Table: Key Physicochemical Data for this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₄N₂O | |
| Molecular Weight | 160.13 g/mol | Calculated |
| Likely Melting Point Range | 180–200°C (analog-based estimate) | |
| Solubility in DMSO | >50 mg/mL (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
